4-Methyl-1-phenylpiperidin-4-amine
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Overview
Description
4-Methyl-1-phenylpiperidin-4-amine is a chemical compound with the molecular formula C12H18N2. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and drug development . This compound is characterized by a piperidine ring substituted with a methyl group and a phenyl group, making it a versatile building block in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with neurotransmitter systems, particularly dopamine and norepinephrine .
Mode of Action
It is suggested that similar compounds act as norepinephrine and dopamine reuptake inhibitors (ndris), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Biochemical Pathways
Related compounds have been shown to influence the mitogen-activated protein kinase (mapk) pathway .
Pharmacokinetics
It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds have been shown to reduce movement, impulsivity, and increase cognitive function including sustained attention and working memory .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-phenylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylpiperidine with phenylmagnesium bromide under controlled conditions to form the desired product . Another approach involves the reductive amination of 4-methylpiperidin-4-one with aniline in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-phenylpiperidin-4-amine has diverse applications in scientific research:
Comparison with Similar Compounds
1-Methyl-4-phenylpiperidin-4-amine: Similar in structure but with a different substitution pattern, leading to distinct chemical and biological properties.
4-Methylpiperidine: Lacks the phenyl group, resulting in different reactivity and applications.
Uniqueness: 4-Methyl-1-phenylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-methyl-1-phenylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(13)7-9-14(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFENLQWITPJVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782416-05-0 |
Source
|
Record name | 4-methyl-1-phenylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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